(4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid
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Overview
Description
(4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO3. It is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxymethyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(hydroxymethyl)-3,5-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The boronic acid group can be reduced to a borane derivative under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, potassium acetate.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenylboronic acid.
Reduction: 4-(Hydroxymethyl)-3,5-dimethylphenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Comparison: (4-(Hydroxymethyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring. This structural feature enhances its reactivity and specificity in certain chemical reactions compared to its analogs . For example, the hydroxymethyl group can participate in additional hydrogen bonding interactions, making it more versatile in biological applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)-3,5-dimethylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4,11-13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLNLWJCHRMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)CO)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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